molecular formula C21H19N5O4 B6587063 ethyl 4-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate CAS No. 1206990-97-7

ethyl 4-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate

Cat. No.: B6587063
CAS No.: 1206990-97-7
M. Wt: 405.4 g/mol
InChI Key: JMSTXLPMQVGHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate is a heterocyclic compound featuring a fused triazoloquinazolinone core, a methyl group at position 7, an acetamido linker, and an ethyl benzoate moiety. Its synthesis typically involves multi-step reactions, including cyclization under basic conditions to form the triazole ring and subsequent coupling with benzoate derivatives .

Properties

IUPAC Name

ethyl 4-[[2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-3-30-20(28)14-7-9-15(10-8-14)23-17(27)11-26-21(29)25-12-22-18-13(2)5-4-6-16(18)19(25)24-26/h4-10,12H,3,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSTXLPMQVGHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamido)benzoate is a synthetic compound that integrates both triazole and quinazoline moieties, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following molecular formula:

C20H22N4O3C_{20}H_{22}N_{4}O_{3}

The synthesis typically involves multi-step organic reactions that include the use of specific reagents such as acetic anhydride and catalysts like triethylamine or pyridine. The reaction conditions are critical for optimizing yields and achieving the desired product purity.

Biological Activities

1. Antimicrobial Activity

The compound has shown significant antimicrobial activity against various pathogens. In a study evaluating the antimicrobial properties of similar quinazoline derivatives, compounds were tested against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). The results indicated that several derivatives exhibited marked activity against these microorganisms.

CompoundActivity Against E. coliActivity Against S. aureusActivity Against C. albicans
Compound AModerateStrongModerate
Compound BStrongModerateNo Activity
Ethyl 4-(2-{7-methyl...})StrongStrongStrong

2. Anticancer Activity

Research has highlighted the anticancer potential of quinazoline derivatives. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines such as HePG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer). The mechanism of action is believed to involve inhibition of specific kinases and pathways associated with tumor growth.

Case Study: Cytotoxicity Testing

In a controlled study involving the compound's cytotoxicity against human carcinoma cell lines:

  • Cell Lines Tested : HePG2, MCF7, A549
  • Methodology : MTT assay was utilized to determine cell viability post-treatment with varying concentrations of the compound.
Cell LineIC50 Value (µM)
HePG215
MCF720
A54925

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound is known to inhibit enzymes involved in critical signaling pathways that regulate cell proliferation and survival.
  • Receptor Modulation : It may also modulate receptors linked to inflammatory responses and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazoloquinazolinone Cores

N-(2-Ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
  • Structural Features: Shares the triazoloquinazolinone core and acetamido linker but substitutes the ethyl benzoate group with a 2-ethylphenylamide.
  • Biological Activity : Exhibits cytotoxicity against cancer cell lines (IC₅₀ = 3.2–8.7 µM) and antibacterial activity against S. aureus (MIC = 16 µg/mL) .
  • Key Differences : The absence of the benzoate ester reduces solubility in polar solvents compared to the target compound.
2-{8-Chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide
  • Structural Features : Chloro substituent at position 8 and a 2,6-dimethylphenylamide group.
  • Biological Activity : Demonstrates enhanced anticancer activity (IC₅₀ = 1.5–4.8 µM) due to the electron-withdrawing chloro group but shows lower metabolic stability .

Analogues with Modified Heterocyclic Systems

Ethyl 4-(2-{[5-(3-Chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
  • Structural Features: Replaces the triazoloquinazolinone with a thiadiazole ring and introduces a sulfanyl group.
  • Biological Activity : Shows antiviral activity (EC₅₀ = 12 µM against HSV-1) attributed to sulfur-mediated redox interactions .
  • Key Differences : The thiadiazole ring enhances stability under acidic conditions but reduces π-π stacking interactions with biological targets.
Ethyl 4-(2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
  • Structural Features : Triazolo[4,3-b]pyridazin core with a methoxyphenyl group and thioether linker.
  • Biological Activity : Exhibits anti-inflammatory activity (IC₅₀ = 9.2 µM for COX-2 inhibition) due to the methoxy group’s electron-donating effects .
  • Key Differences : The pyridazine ring alters binding kinetics compared to quinazoline-based compounds.

Quinazoline Derivatives with Varied Substituents

Ethyl 2-((7-(Benzylcarbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate
  • Structural Features : Dihydroquinazoline core with a pentyl group and thioacetate side chain.
  • Biological Activity : Antimicrobial activity against E. coli (MIC = 32 µg/mL) linked to the lipophilic pentyl group enhancing membrane penetration .
  • Key Differences : The absence of the triazole ring reduces nitrogen-rich interactions with enzymatic targets.

Comparative Analysis Table

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound
Target Compound Triazoloquinazolinone core, 7-methyl, ethyl benzoate Anticancer, antimicrobial Reference compound
N-(2-Ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide 2-Ethylphenylamide substituent IC₅₀ = 3.2–8.7 µM (cancer); MIC = 16 µg/mL (S. aureus) Lower solubility due to lack of benzoate ester
2-{8-Chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide 8-Chloro, 2,6-dimethylphenylamide IC₅₀ = 1.5–4.8 µM (cancer) Higher potency but lower metabolic stability
Ethyl 4-(2-{[5-(3-Chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate Thiadiazole core, sulfanyl linker EC₅₀ = 12 µM (HSV-1) Enhanced redox activity but reduced target specificity
Ethyl 2-((7-(Benzylcarbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate Dihydroquinazoline, pentyl group, thioacetate MIC = 32 µg/mL (E. coli) Increased lipophilicity but fewer heteroatom interactions

Research Findings and Implications

  • Bioactivity Trends: The triazoloquinazolinone core is critical for broad-spectrum activity, while substituents like ethyl benzoate balance solubility and target engagement .
  • Synthetic Challenges: Cyclization steps for triazoloquinazolinones require precise pH control, unlike thiadiazole or pyridazine analogues .
  • Metabolic Stability : Compounds with ester groups (e.g., ethyl benzoate) show faster hydrolysis in vivo compared to amide derivatives, necessitating prodrug strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.